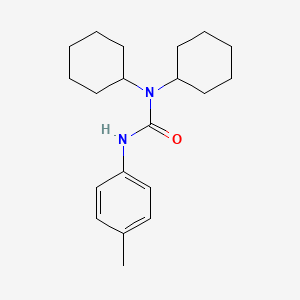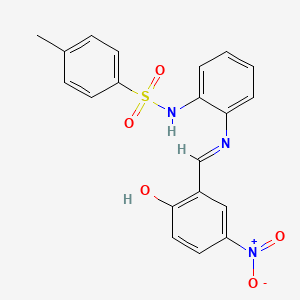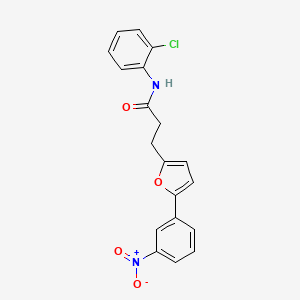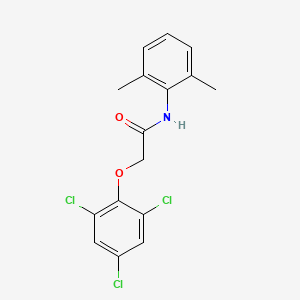
alpha-Cyano-2,4-dimethoxycinnamamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alfa-Ciano-2,4-dimetoxicinamida es un compuesto orgánico con la fórmula molecular C12H12N2O3. Es un derivado del ácido cinámico, caracterizado por la presencia de grupos ciano y metoxi en el anillo aromático.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de alfa-Ciano-2,4-dimetoxicinamida típicamente involucra la reacción del ácido 2,4-dimetoxicinámico con un donante de grupo ciano, como el bromuro de cianógeno, en presencia de una base como la trietilamina. La reacción se lleva a cabo bajo condiciones de reflujo para asegurar la conversión completa de los materiales de partida al producto deseado.
Métodos de Producción Industrial: La producción industrial de alfa-Ciano-2,4-dimetoxicinamida sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de grandes reactores y condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. El producto se purifica luego utilizando técnicas como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones: Alfa-Ciano-2,4-dimetoxicinamida experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar los ácidos carboxílicos correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el grupo ciano en un grupo amino.
Sustitución: Los grupos metoxi pueden ser sustituidos por otros grupos funcionales bajo condiciones apropiadas.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el gas hidrógeno (H2) en presencia de un catalizador.
Sustitución: Las reacciones de sustitución a menudo requieren ácidos o bases fuertes como catalizadores.
Productos Principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir aminas.
Aplicaciones Científicas De Investigación
Alfa-Ciano-2,4-dimetoxicinamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y como intermedio en la síntesis de productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de alfa-Ciano-2,4-dimetoxicinamida implica su interacción con objetivos moleculares y vías específicas. El grupo ciano puede participar en reacciones de adición nucleófila, mientras que los grupos metoxi pueden influir en las propiedades electrónicas del compuesto. Estas interacciones pueden modular las vías biológicas, lo que lleva a los efectos observados.
Comparación Con Compuestos Similares
Alfa-Ciano-2,4-dimetoxicinamida se puede comparar con otros compuestos similares, como:
- Alfa-Ciano-4-metoxicinamida
- Alfa-Ciano-2-metoxicinamida
- Alfa-Ciano-3,4-dimetoxicinamida
Estos compuestos comparten características estructurales similares pero difieren en la posición y el número de grupos metoxi. La disposición única de grupos funcionales en alfa-Ciano-2,4-dimetoxicinamida contribuye a sus distintas propiedades químicas y biológicas.
Propiedades
Número CAS |
116374-02-8 |
|---|---|
Fórmula molecular |
C12H12N2O3 |
Peso molecular |
232.23 g/mol |
Nombre IUPAC |
2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C12H12N2O3/c1-16-10-4-3-8(11(6-10)17-2)5-9(7-13)12(14)15/h3-6H,1-2H3,(H2,14,15) |
Clave InChI |
WPPQGZFEWZSGOX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)C=C(C#N)C(=O)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Nitrophenyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B11960403.png)

![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N'-[(E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide](/img/structure/B11960418.png)
![2-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11960423.png)
![1-((5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-4,5-dihydro-1,3-thiazol-2-YL)-4-piperidinecarboxamide](/img/structure/B11960425.png)

![N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11960448.png)




![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11960487.png)

